molecular formula C10H17NO3 B2723276 Methyl 2-(4-acetylpiperidin-1-yl)acetate CAS No. 1340113-79-2

Methyl 2-(4-acetylpiperidin-1-yl)acetate

Cat. No.: B2723276
CAS No.: 1340113-79-2
M. Wt: 199.25
InChI Key: XERGTWLNIAANRY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-acetylpiperidin-1-yl)acetate typically involves the reaction of 4-acetylpiperidine with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-acetylpiperidin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-(4-acetylpiperidin-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-acetylpiperidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 2-(4-benzylpiperidin-1-yl)acetate
  • Methyl 2-(4-methylpiperidin-1-yl)acetate
  • Methyl 2-(4-phenylpiperidin-1-yl)acetate

Comparison: Methyl 2-(4-acetylpiperidin-1-yl)acetate is unique due to its acetyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications .

Biological Activity

Methyl 2-(4-acetylpiperidin-1-yl)acetate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an acetyl group, which is critical for its biological properties. The molecular formula is C12H15N1O2C_{12}H_{15}N_{1}O_{2}, with a molecular weight of approximately 219.25 g/mol. The presence of the acetyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It acts as a ligand that can modulate the activity of these targets, leading to significant biological effects. Specific pathways influenced by this compound include:

  • Receptor Modulation : It may interact with neurotransmitter receptors, affecting signaling pathways related to mood and cognition.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in cancer progression and other diseases.

Biological Activity Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target/Effect IC50 Value Study Reference
Anticancer ActivityInhibition of cancer cell proliferationIC50 = 0.75 µM (K562)
Enzyme InhibitionCARM1 degradationDC50 = 8 nM
Neurological EffectsPotential modulation of neurotransmittersNot specified

Case Studies and Research Findings

  • Anticancer Properties : A study evaluated the antiproliferative effects of this compound against various cancer cell lines, demonstrating significant inhibition at low concentrations. For instance, it exhibited an IC50 value of 0.75 µM against K562 cells, indicating potent anticancer activity .
  • Mechanistic Insights : Research has shown that this compound can induce selective degradation of CARM1, a protein implicated in cancer progression. This degradation was observed in cell-based assays, suggesting that this compound could serve as a lead compound for developing targeted cancer therapies .
  • Comparative Analysis : When compared to similar compounds like Methyl 2-(4-benzylpiperidin-1-yl)acetate and Methyl 2-(4-methylpiperidin-1-yl)acetate, this compound demonstrated unique properties due to its acetyl group, which may confer distinct reactivity and stability profiles.

Properties

IUPAC Name

methyl 2-(4-acetylpiperidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-8(12)9-3-5-11(6-4-9)7-10(13)14-2/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERGTWLNIAANRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(CC1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340113-79-2
Record name methyl 2-(4-acetylpiperidin-1-yl)acetate
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